

Application Notes and Protocols: Ceritinib Dihydrochloride in Combination Therapy

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Compound of Interest

Compound Name: *Ceritinib dihydrochloride*

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Introduction

Ceritinib, an anaplastic lymphoma kinase (ALK) tyrosine kinase inhibitor (TKI), has demonstrated significant efficacy in the treatment of ALK-rearranged non-small cell lung cancer (NSCLC).[1][2] To overcome resistance and enhance therapeutic outcomes, combination strategies with various chemotherapy agents are being actively investigated. These notes provide an overview of preclinical and clinical data on ceritinib combination therapies and detailed protocols for key experimental procedures.

Ceritinib exerts its therapeutic effects by inhibiting ALK autophosphorylation, which subsequently blocks downstream signaling pathways, including STAT3, AKT, and ERK1/2, leading to reduced cell proliferation and induction of apoptosis.[3][4] Preclinical models suggest that combining ceritinib with other agents can lead to synergistic antitumor effects.

Preclinical and Clinical Data Summary

The following tables summarize quantitative data from preclinical and clinical studies of ceritinib in combination with other chemotherapy agents.

Table 1: Preclinical In Vivo Efficacy of Ceritinib in Combination with a PD-L1 Inhibitor

Treatment Group	Number of Mice	Mean Tumor Weight (g)	Tumor Growth Inhibition (%)	Reference
Vehicle Control	8	1.5	-	[5]
Ceritinib (25 mg/kg)	8	0.2	84.9	[5]
PD-L1 Inhibitor (10 mg/kg)	8	1.2	20.0	[5]
Ceritinib + PD-L1 Inhibitor	8	0.1	91.9	[5]

Table 2: Clinical Efficacy of Ceritinib in Combination with Ribociclib in ALK-rearranged NSCLC

Patient Cohort	Dosing Regimen	Overall Response Rate (ORR)	Median Progression-Free Survival (mPFS)	Reference
All Evaluable Patients (n=27)	Ceritinib (300-450 mg/day) + Ribociclib (100-300 mg/day)	37.0% (95% CI, 19.4-57.6)	21.5 months (95% CI, 5.5-25.0)	[6][7]
Recommended Phase II Dose (RP2D)	Ceritinib (300 mg/day) + Ribociclib (200 mg/day)	50.0%	24.8 months (95% CI, 5.5-25.1)	[6][7]

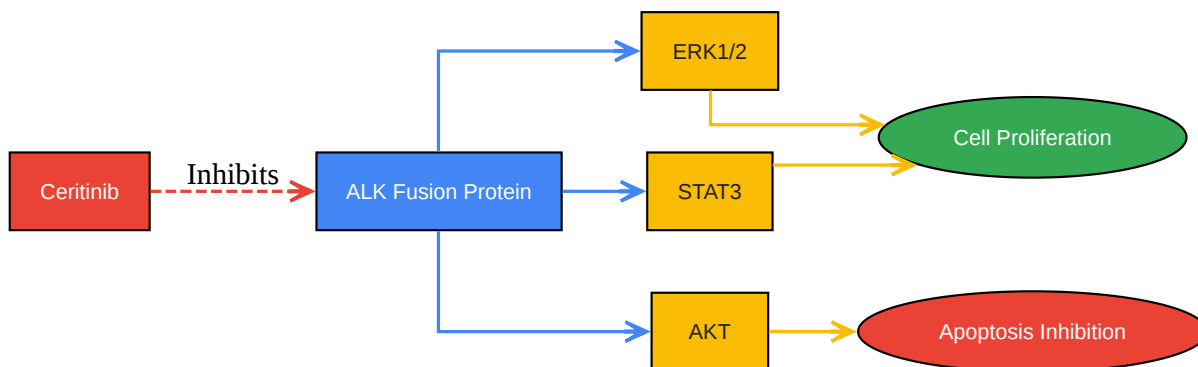
Table 3: Clinical Efficacy of Ceritinib in Combination with Gemcitabine-Based Chemotherapy in Advanced Solid Tumors

Treatment Arm	Dosing Regimen	Overall Response Rate (ORR)	Median Progression-Free Survival (mPFS)	Reference
Arm 1 (n=19)	Ceritinib (MTD: 600 mg/day) + Gemcitabine	20% (across evaluable patients)	3.4 months	[8][9]
Arm 3 (n=15)	Ceritinib (MTD: 450 mg/day) + Gemcitabine/Cisplatin	20% (across evaluable patients)	4.8 months	[8][9]

Table 4: Clinical Efficacy of Ceritinib in Combination with Nivolumab in Advanced ALK-Rearranged NSCLC

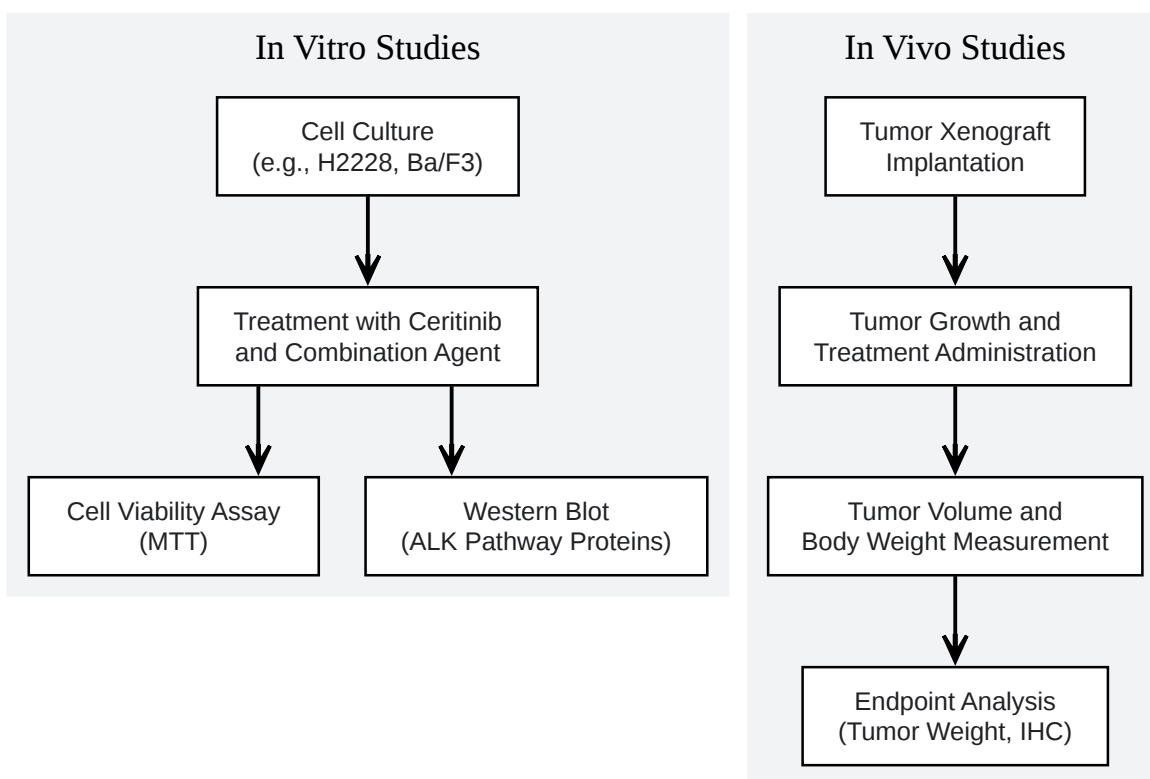
Patient Cohort	Dosing Regimen	Overall Response Rate (ORR)	Reference
ALKi-naïve (450 mg cohort)	Ceritinib (450 mg/day) + Nivolumab (3 mg/kg q2w)	83% (95% CI: 35.9-99.6)	[10]
ALKi-naïve (300 mg cohort)	Ceritinib (300 mg/day) + Nivolumab (3 mg/kg q2w)	60% (95% CI: 26.2-87.8)	[10]
ALKi-pretreated (450 mg cohort)	Ceritinib (450 mg/day) + Nivolumab (3 mg/kg q2w)	50% (95% CI: 15.7-84.3)	[10]
ALKi-pretreated (300 mg cohort)	Ceritinib (300 mg/day) + Nivolumab (3 mg/kg q2w)	25% (95% CI: 5.5-57.2)	[10]

Signaling Pathways and Experimental Workflows



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Caption: Ceritinib inhibits the ALK fusion protein, blocking downstream signaling.



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Caption: General workflow for preclinical evaluation of ceritinib combinations.

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is adapted for assessing the cytotoxic effects of ceritinib in combination with other agents on cancer cell lines.

Materials:

- Cancer cell line of interest (e.g., H2228 for ALK-positive NSCLC)
- Complete cell culture medium
- 96-well plates
- **Ceritinib dihydrochloride**
- Combination chemotherapy agent
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- DMSO
- Microplate reader

Procedure:

- **Cell Seeding:** Seed cells in a 96-well plate at a density of 1×10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.[\[11\]](#)
- **Drug Treatment:** Treat the cells with varying concentrations of ceritinib, the combination agent, and the combination of both for 72 hours.[\[11\]](#) Include untreated control wells.
- **MTT Addition:** After the incubation period, remove the medium and add 28 µL of 2 mg/mL MTT solution to each well.[\[11\]](#) Incubate for 1.5 hours at 37°C.[\[11\]](#)
- **Formazan Solubilization:** Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals.[\[11\]](#)

- Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes and measure the absorbance at 492 nm using a microplate reader.[\[11\]](#)
- Data Analysis: Calculate cell viability as a percentage of the untreated control.

Western Blot Analysis for ALK Signaling Pathway

This protocol allows for the detection of changes in protein expression and phosphorylation in the ALK signaling pathway following treatment.

Materials:

- Treated and untreated cell lysates
- SDS-PAGE gels
- PVDF membranes
- Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
- Primary antibodies (e.g., anti-phospho-ALK, anti-ALK, anti-phospho-STAT3, anti-STAT3, anti-phospho-AKT, anti-AKT, anti-phospho-ERK1/2, anti-ERK1/2, and a loading control like β -actin)
- HRP-conjugated secondary antibodies
- ECL detection reagent
- Chemiluminescence imaging system

Procedure:

- Protein Extraction: Lyse cells and determine protein concentration.
- SDS-PAGE: Separate 20-30 μ g of protein from each sample on an SDS-PAGE gel.
- Protein Transfer: Transfer the separated proteins to a PVDF membrane.
- Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

- Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle shaking.[12]
- Washing: Wash the membrane three times for 5 minutes each with TBST.[12]
- Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[13]
- Detection: Wash the membrane as in step 6, then add ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.

In Vivo Tumor Xenograft Model

This protocol describes the evaluation of ceritinib combination therapy in a mouse xenograft model.

Materials:

- Immunocompromised mice (e.g., C3H mice)[14]
- Cancer cell line (e.g., Ba/F3 EML4-ALK-WT)[14]
- Ceritinib
- Combination agent
- Vehicle control (e.g., 5% methylcellulose)[14]
- Calipers

Procedure:

- Cell Implantation: Subcutaneously implant 5.0×10^7 cells/mL of the cell suspension into the right flank of the mice.[14]
- Tumor Growth and Randomization: Monitor tumor growth. When tumors reach approximately 100 mm³, randomize the mice into treatment groups (e.g., vehicle, ceritinib alone, combination agent alone, ceritinib + combination agent).[14]

- Treatment Administration: Administer treatments as per the study design (e.g., ceritinib 25 mg/kg, p.o., daily for 5 days).[14]
- Monitoring: Measure tumor volume (calculated as $(\text{length} \times \text{width}^2)/2$) and mouse body weight every 2 days.[14]
- Endpoint: Terminate the experiment when tumors in the control group reach a predetermined size (e.g., 2000 mm³).[14] Harvest and weigh the tumors.
- Data Analysis: Calculate tumor growth inhibition and assess for any treatment-related toxicity based on body weight changes.

Clinical Trial Considerations

Patient Eligibility and Dosing

- Patient Selection: Patients are typically selected based on the presence of an ALK rearrangement, confirmed by an FDA-approved test, and may be either treatment-naïve or have progressed on prior therapies.
- Dose Escalation: Phase I studies often employ a "3+3" dose-escalation design to determine the maximum tolerated dose (MTD) of the combination therapy.[8]
- Ceritinib Dosing: Ceritinib is often administered with a low-fat meal to improve gastrointestinal tolerability.[8]

Efficacy and Safety Assessment

- Tumor Response: Tumor response is typically evaluated using the Response Evaluation Criteria in Solid Tumors (RECIST 1.1).[3] This involves measuring the longest diameter of target lesions and the short axis of target lymph nodes.[3]
 - Complete Response (CR): Disappearance of all target lesions.[3]
 - Partial Response (PR): At least a 30% decrease in the sum of diameters of target lesions. [3]

- Progressive Disease (PD): At least a 20% increase in the sum of diameters of target lesions from the smallest sum recorded, with an absolute increase of at least 5 mm.[3]
- Stable Disease (SD): Neither sufficient shrinkage to qualify for PR nor sufficient increase to qualify for PD.
- Adverse Events: Adverse events are graded according to the Common Terminology Criteria for Adverse Events (CTCAE).[4][15] The CTCAE provides a standardized grading system (Grade 1-5) for the severity of adverse events.[2][16]

Drug Interactions

Ceritinib is a substrate of CYP3A4. Concomitant use with strong CYP3A4 inhibitors (e.g., ketoconazole) can increase ceritinib concentrations, while strong CYP3A4 inducers (e.g., rifampin) can decrease its levels. Dose adjustments of ceritinib may be necessary when co-administered with such agents.[8]

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